

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Ponericin-W1

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Compound of Interest

Compound Name: *Ponericin-W-like 322*

Cat. No.: *B1576777*

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Introduction

Ponericin-W1 is a member of the ponericin family of antimicrobial peptides (AMPs), originally isolated from the venom of the ant *Pachycondyla goeldii*. Like many AMPs, Ponericin-W1 exhibits broad-spectrum antimicrobial activity against a range of bacteria and fungi. Its mechanism of action is believed to involve the disruption of microbial cell membranes, leading to cell lysis and death. The Minimum Inhibitory Concentration (MIC) assay is a fundamental technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This document provides a detailed protocol for determining the MIC of Ponericin-W1 using the broth microdilution method, along with representative data.

Data Presentation: MIC of Ponericin-W1

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of Ponericin-W1 against various microbial strains.

Microorganism	Strain	Gram Stain	MIC (µg/mL)	MIC (µM)
Staphylococcus aureus	ATCC 29213	Gram-positive	4 - 8	1.5 - 3.0
Bacillus subtilis	ATCC 6633	Gram-positive	2 - 4	0.75 - 1.5
Escherichia coli	ATCC 25922	Gram-negative	16 - 32	6.0 - 12.0
Pseudomonas aeruginosa	ATCC 27853	Gram-negative	32 - 64	12.0 - 24.0
Candida albicans	ATCC 90028	Fungus	8 - 16	3.0 - 6.0

Note: MIC values can vary depending on the specific experimental conditions, including the growth medium and inoculum density.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Materials and Reagents

- Ponericin-W1 (lyophilized powder)
- Sterile deionized water or 0.01% acetic acid for peptide reconstitution
- 96-well, flat-bottom microtiter plates
- Mueller-Hinton Broth (MHB) for bacteria
- RPMI-1640 medium for fungi
- Bacterial and fungal strains (e.g., from ATCC)
- Spectrophotometer

- Sterile pipette tips and tubes
- Incubator

2. Preparation of Reagents

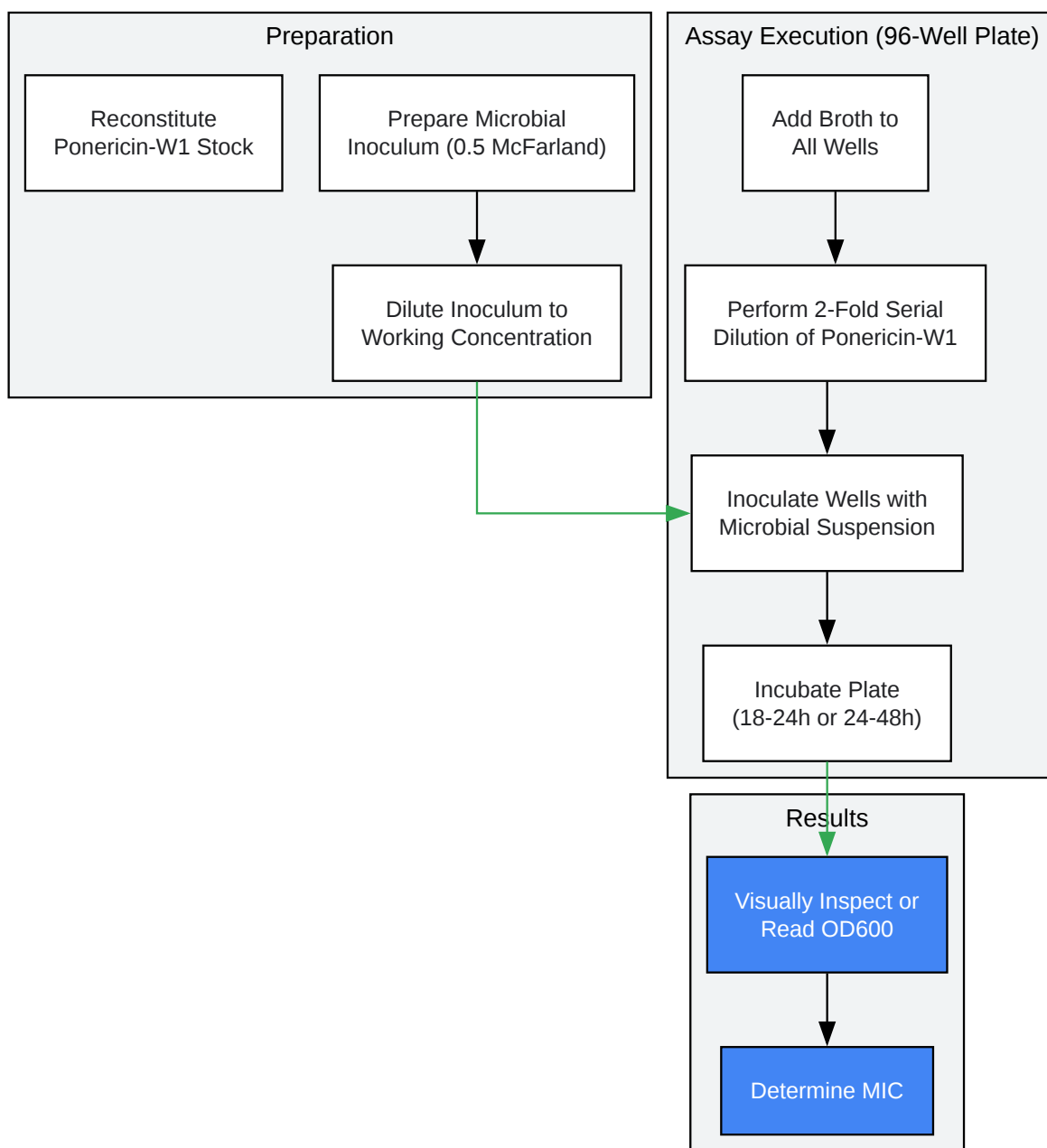
- Ponericin-W1 Stock Solution: Dissolve lyophilized Ponericin-W1 in sterile deionized water or 0.01% acetic acid to create a stock solution of 1280 µg/mL. Vortex briefly to ensure complete dissolution.
- Microbial Inoculum:
 - From a fresh agar plate, select 3-5 colonies of the test microorganism.
 - Inoculate the colonies into a tube containing 5 mL of the appropriate broth (MHB for bacteria, RPMI-1640 for fungi).
 - Incubate at 37°C (for bacteria) or 30°C (for fungi) with shaking until the culture reaches the logarithmic growth phase, evidenced by a turbidity equivalent to a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL for bacteria).
 - Dilute the microbial suspension in the appropriate broth to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells of the microtiter plate.

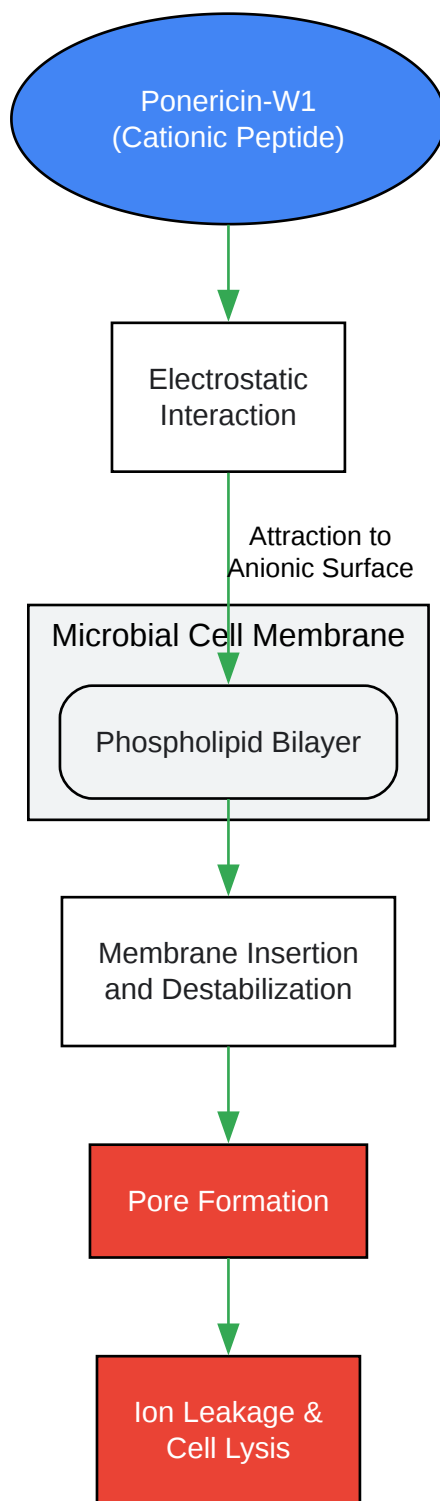
3. Assay Procedure

- Serial Dilution:
 1. Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.
 2. Add 100 µL of the Ponericin-W1 stock solution (1280 µg/mL) to the first well of each row to be tested.
 3. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well. This will create a concentration gradient of Ponericin-W1 (e.g., 640 µg/mL down to 1.25 µg/mL).

4. The eleventh well should contain only broth and the microbial inoculum (growth control), and the twelfth well should contain only sterile broth (sterility control).
- Inoculation: Add 10 μL of the prepared microbial inoculum (final concentration of $\sim 5 \times 10^5$ CFU/mL) to each well from 1 to 11. Do not add inoculum to the sterility control well (well 12).
 - Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
 - Reading the Results: The MIC is determined as the lowest concentration of Ponericin-W1 at which there is no visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Visualizations





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